1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
- The compound’s structure suggests potential biological activity, making it interesting for research and applications.
1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: is a complex organic molecule that combines a piperazine ring with a nitrophenylsulfonyl group and a cyclohexene moiety.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the reaction of piperazine with a cyclohexene derivative (such as cyclohex-3-en-1-ylmethyl chloride) under appropriate conditions.
Reaction Conditions: These reactions typically occur in organic solvents (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., sodium hydroxide) as a catalyst.
Industrial Production: Large-scale production methods may involve continuous flow processes or batch reactions in specialized facilities.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential outcomes include diols, amines, and substituted piperazines.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations focus on its potential as a drug candidate (e.g., antiviral, antibacterial, or anticancer properties).
Industry: The compound may find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets due to its structural features (e.g., the sulfonyl group).
Pathways: Further research is needed to elucidate the exact pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine ring, nitrophenylsulfonyl group, and cyclohexene functionality sets it apart.
Similar Compounds: Other piperazine derivatives, such as 1-(4-methylpiperazin-1-yl)-4-nitrobenzene, share some features but lack the cyclohexene moiety.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C17H23N3O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23N3O4S/c21-20(22)16-6-8-17(9-7-16)25(23,24)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
InChI Key |
LDFXJTXXVZTHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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